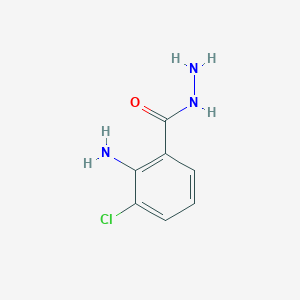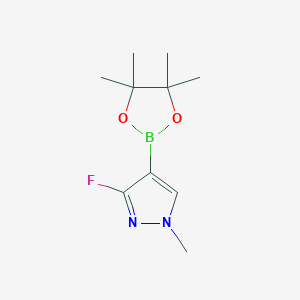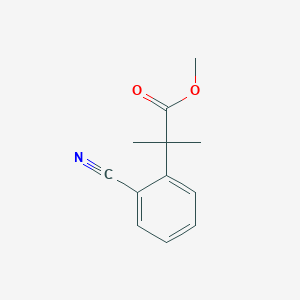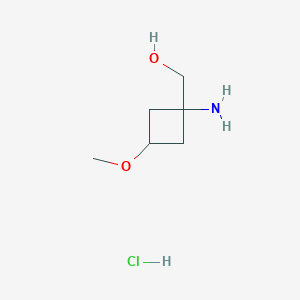![molecular formula C13H22INO3 B6603658 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 2701680-05-7](/img/structure/B6603658.png)
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate, commonly referred to as iodomethyl-TBOC, is an organometallic compound that is used as a reagent in a variety of scientific research applications. It is a versatile compound that has a wide range of uses, from synthesizing organic compounds to studying the biochemical and physiological effects of drugs.
Wirkmechanismus
Iodomethyl-TBOC is a versatile reagent that can be used in a variety of reactions, including the synthesis of organic compounds and the study of the biochemical and physiological effects of drugs. It acts as a catalyst in the reactions it is used in, speeding up the rate of the reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
Iodomethyl-TBOC has been studied for its biochemical and physiological effects in a variety of scientific research applications. It has been found to have a variety of effects, including the inhibition of enzymes and the modulation of gene expression. It has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Iodomethyl-TBOC is a versatile reagent that has a wide range of uses in scientific research applications. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively safe reagent to use in lab experiments, as it is not toxic and does not produce hazardous byproducts. However, it is important to note that iodomethyl-TBOC is a relatively unstable compound and should be stored in a cool, dry place.
Zukünftige Richtungen
Iodomethyl-TBOC has a wide range of potential applications in scientific research. It has been studied for its potential use in the synthesis of organic compounds, the study of the biochemical and physiological effects of drugs, and the investigation of the mechanism of action of drugs. Additionally, future research could focus on exploring the potential anti-inflammatory and anti-cancer properties of iodomethyl-TBOC. Other potential areas of research could include exploring the potential applications of iodomethyl-TBOC in nanotechnology and in the development of new drugs and treatments.
Synthesemethoden
Iodomethyl-TBOC is synthesized by reacting tert-butyl bromide with iodine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert solvent, such as diethyl ether or tetrahydrofuran. The reaction produces a mixture of iodomethyl-TBOC and the corresponding tert-butyl iodide. The mixture can be separated by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Iodomethyl-TBOC is widely used in scientific research applications, particularly in organic synthesis. It is used as a reagent in a variety of reactions, including the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIYBQMMIXWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)


![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)